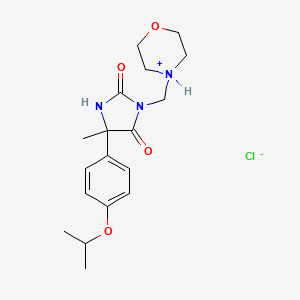
2,4-Imidazolidinedione, 5-methyl-5-(4-(1-methylethoxy)phenyl)-3-(4-morpholinylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is a synthetic organic compound It is characterized by the presence of an imidazolidine-2,4-dione core, substituted with a morpholin-4-ium-4-ylmethyl group and a 4-propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride typically involves multi-step organic reactions. The starting materials may include 5-methylimidazolidine-2,4-dione, morpholine, and 4-propan-2-yloxybenzyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to an imidazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
- 5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- 3-(morpholin-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione chloride is unique due to the presence of both the morpholin-4-ium-4-ylmethyl and 4-propan-2-yloxyphenyl groups. These substituents confer distinct chemical and biological properties, making the compound a valuable subject of study in various research fields.
Properties
CAS No. |
98402-05-2 |
|---|---|
Molecular Formula |
C18H26ClN3O4 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propan-2-yloxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-13(2)25-15-6-4-14(5-7-15)18(3)16(22)21(17(23)19-18)12-20-8-10-24-11-9-20;/h4-7,13H,8-12H2,1-3H3,(H,19,23);1H |
InChI Key |
LWARHACLVUTKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


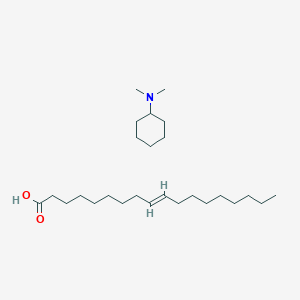
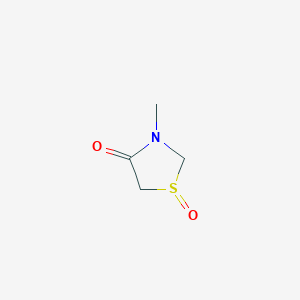

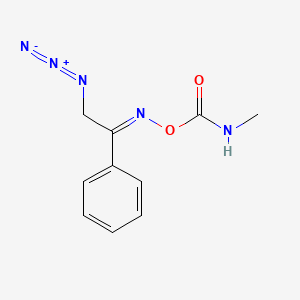
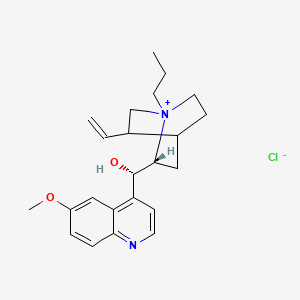
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
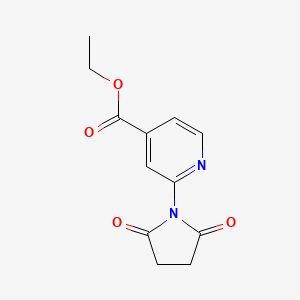

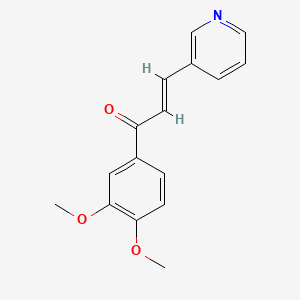
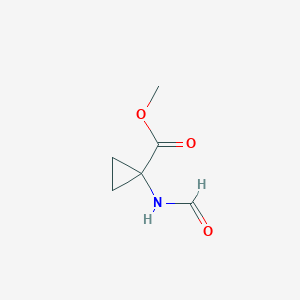
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
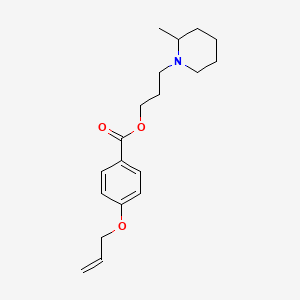
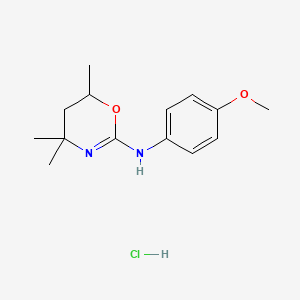
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
